4-(Diethylamino)-1-methylquinolin-2(1H)-one
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Overview
Description
4-(Diethylamino)-1-methylquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core structure, which is a fused ring system consisting of a benzene ring and a pyridine ring. The diethylamino and methyl groups attached to the quinoline core enhance its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diethylamino)-1-methylquinolin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (98%). This method involves the formation of a dicationic superelectrophile, followed by intramolecular nucleophilic cyclization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction parameters are crucial in scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 4-(Diethylamino)-1-methylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reduction.
Substitution: Friedel-Crafts acylation and alkylation reactions using aluminum chloride as a catalyst are common.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
4-(Diethylamino)-1-methylquinolin-2(1H)-one has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Diethylamino)-1-methylquinolin-2(1H)-one involves its interaction with specific molecular targets. The diethylamino group enhances its ability to interact with biological membranes and proteins. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
4-Dimethylaminopyridine: A derivative of pyridine with similar basicity and nucleophilic properties.
4-(Diethylamino)benzaldehyde: Used in the preparation of various derivatives for research purposes.
Uniqueness: 4-(Diethylamino)-1-methylquinolin-2(1H)-one is unique due to its specific quinoline core structure combined with the diethylamino and methyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
4-(Diethylamino)-1-methylquinolin-2(1H)-one, a compound belonging to the quinoline family, has garnered attention for its diverse biological activities. This article examines its pharmacological properties, including anticancer, antimicrobial, and antimalarial effects, along with synthesis methods and case studies highlighting its efficacy.
Property | Value |
---|---|
Molecular Formula | C12H14N2O |
Molecular Weight | 218.26 g/mol |
IUPAC Name | This compound |
CAS Number | Not specified |
1. Anticancer Activity
Research indicates that compounds derived from quinoline structures exhibit significant cytotoxicity against various cancer cell lines. A study highlighted that derivatives of this compound demonstrated potent activity against human colorectal adenocarcinoma (Caco-2) and breast cancer (MCF-7) cell lines. The mechanism of action involves the induction of apoptosis and inhibition of cell proliferation through the modulation of specific signaling pathways.
- Case Study: In vitro assays showed that this compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics, suggesting higher efficacy in targeting cancer cells .
2. Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against several bacterial strains. The compound demonstrated effectiveness against Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.
- Research Findings: A comparative study revealed that the compound's activity was superior to traditional antibiotics in certain strains, suggesting a novel mechanism of action that warrants further investigation .
3. Antimalarial Activity
The antimalarial potential of quinoline derivatives is well-documented, with this compound showing promising results against Plasmodium falciparum. Its mechanism involves interference with heme polymerization, leading to the accumulation of toxic heme in the parasite.
- Research Findings: In vitro studies indicated that this compound had a low nanomolar IC50 against both chloroquine-sensitive and resistant strains of P. falciparum, outperforming existing antimalarial drugs .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Apoptosis Induction: The compound activates intrinsic apoptotic pathways in cancer cells.
- Enzyme Inhibition: It inhibits enzymes critical for bacterial cell wall synthesis and malaria parasite metabolism.
- Signal Modulation: The compound modulates signaling pathways involved in cell growth and survival.
Synthesis Methods
The synthesis of this compound typically involves:
- Starting Materials: Appropriate substituted anilines and 2-chloroacetyl derivatives.
- Reaction Conditions: The reaction is carried out under reflux conditions in organic solvents such as ethanol or acetonitrile with catalysts like triethylamine.
Properties
Molecular Formula |
C14H18N2O |
---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
4-(diethylamino)-1-methylquinolin-2-one |
InChI |
InChI=1S/C14H18N2O/c1-4-16(5-2)13-10-14(17)15(3)12-9-7-6-8-11(12)13/h6-10H,4-5H2,1-3H3 |
InChI Key |
LFDUPAORBBQZDM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=O)N(C2=CC=CC=C21)C |
Origin of Product |
United States |
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